molecular formula C9H13N5O B13107878 4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile

4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile

Cat. No.: B13107878
M. Wt: 207.23 g/mol
InChI Key: ATLMUBMRIXDWHO-UHFFFAOYSA-N
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Description

4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile typically involves multiple steps, including condensation, cyclization, and substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity while minimizing waste and environmental impact. For example, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly common in the industrial synthesis of pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

What sets 4-Amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

4-amino-2-(dimethylamino)-6-ethoxypyrimidine-5-carbonitrile

InChI

InChI=1S/C9H13N5O/c1-4-15-8-6(5-10)7(11)12-9(13-8)14(2)3/h4H2,1-3H3,(H2,11,12,13)

InChI Key

ATLMUBMRIXDWHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1C#N)N)N(C)C

Origin of Product

United States

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